4'-Dimethylaminoacetanilide
Overview
Description
4'-Dimethylaminoacetanilide, also known as acetaminophen or paracetamol, is a commonly used over-the-counter pain reliever and fever reducer. It was first synthesized in 1878 by Harmon Northrop Morse, and its mechanism of action was discovered in the 1940s. Since then, it has become one of the most widely used drugs in the world, with an estimated 25 billion doses consumed annually.
Mechanism Of Action
The mechanism of action of 4'-dimethylaminoacetanilide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Specifically, 4'-Dimethylaminoacetaniliden inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and fever.
Biochemical And Physiological Effects
In addition to its analgesic and antipyretic effects, 4'-Dimethylaminoacetaniliden has been shown to have other biochemical and physiological effects. These include the modulation of the endocannabinoid system, the regulation of nitric oxide production, and the inhibition of platelet aggregation. However, the clinical significance of these effects is not well understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4'-Dimethylaminoacetaniliden in lab experiments is its well-characterized pharmacokinetics and metabolism. This allows researchers to study drug interactions, drug metabolism pathways, and drug toxicity in a controlled setting. However, there are also limitations to using 4'-Dimethylaminoacetaniliden in lab experiments, such as its narrow therapeutic window and potential for hepatotoxicity at high doses.
Future Directions
There are several areas of future research that could be pursued with respect to 4'-dimethylaminoacetanilide. These include:
1. The development of new analgesic and antipyretic drugs that target the COX-2 enzyme more selectively than 4'-Dimethylaminoacetaniliden.
2. The investigation of the biochemical and physiological effects of 4'-Dimethylaminoacetaniliden, and their clinical significance.
3. The exploration of new synthesis methods for 4'-Dimethylaminoacetaniliden that are more environmentally friendly and efficient.
4. The study of drug interactions and toxicity in special populations, such as pregnant women and elderly patients.
5. The development of new methods for drug delivery and dosage that improve the efficacy and safety of 4'-Dimethylaminoacetaniliden.
In conclusion, 4'-dimethylaminoacetanilide is a widely used pain reliever and fever reducer that has been extensively studied for its pharmacokinetics, mechanism of action, and clinical applications. While there are limitations to its use in lab experiments, it remains an important model compound for drug metabolism studies. Future research in this area could lead to the development of new drugs and improved methods for drug delivery and dosage.
Scientific Research Applications
4'-Dimethylaminoacetanilide has been extensively studied for its analgesic and antipyretic properties. It is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. In addition to its clinical use, 4'-Dimethylaminoacetaniliden is also used as a model compound in drug metabolism studies, due to its well-characterized pharmacokinetics and metabolism.
properties
CAS RN |
7463-28-7 |
---|---|
Product Name |
4'-Dimethylaminoacetanilide |
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O/c1-8(13)11-9-4-6-10(7-5-9)12(2)3/h4-7H,1-3H3,(H,11,13) |
InChI Key |
XZEJXEZIWLTFJR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)C |
Other CAS RN |
7463-28-7 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.